

Spectroscopic Profile of 1H-1,2,4-Triazole-3-methanamine: A Technical Guide

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Compound of Interest

Compound Name: 1H-1,2,4-Triazole-3-methanamine

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **1H-1,2,4-Triazole-3-methanamine**, a heterocyclic compound of interest in medicinal chemistry and drug development. Due to the limited availability of a complete, experimentally verified dataset for this specific molecule in published literature, this guide presents expected spectroscopic values based on the analysis of structurally similar compounds and general principles of spectroscopy. These predicted data tables for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) are intended to serve as a reference for the identification and characterization of **1H-1,2,4-Triazole-3-methanamine**.

Spectroscopic Data Summary

The following tables summarize the anticipated quantitative data for **1H-1,2,4-Triazole-3-methanamine**.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Protons | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |
|------------------------------|---------------------------------|---------------|--------------------------|
| -CH (Triazole ring) | ~ 8.0 - 8.5 | Singlet | - |
| -CH ₂ (Methylene) | ~ 3.8 - 4.2 | Singlet | - |
| -NH ₂ (Amine) | ~ 1.5 - 2.5 | Broad Singlet | - |
| -NH (Triazole ring) | ~ 12.0 - 14.0 | Broad Singlet | - |

Solvent: DMSO-d₆

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Carbon Atom | Chemical Shift (δ) ppm |
|------------------------------|---------------------------------|
| C-3 (Triazole ring) | ~ 150 - 155 |
| C-5 (Triazole ring) | ~ 145 - 150 |
| -CH ₂ (Methylene) | ~ 35 - 40 |

Solvent: DMSO-d₆

Table 3: Predicted IR Spectroscopic Data

| Functional Group | Wavenumber (cm ⁻¹) | Intensity |
|------------------------|--------------------------------|------------------|
| N-H stretch (Amine) | 3300 - 3500 | Medium, Broad |
| N-H stretch (Triazole) | 3100 - 3200 | Medium, Broad |
| C-H stretch (Triazole) | 3000 - 3100 | Medium |
| C=N stretch (Triazole) | 1600 - 1650 | Medium to Strong |
| N-H bend (Amine) | 1550 - 1650 | Medium |
| C-N stretch | 1000 - 1200 | Medium |

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Interpretation | Relative Abundance |
|-----|-------------------------|--------------------|
| 98 | $[M]^+$ (Molecular Ion) | Moderate |
| 83 | $[M - NH]^+$ | Fragment |
| 70 | $[M - N_2]^+$ | Fragment |
| 69 | $[M - NH_2CH]^+$ | Fragment |
| 42 | $[CH_2N_2]^+$ | Fragment |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of **1H-1,2,4-Triazole-3-methanamine** in 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
- Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
- ¹H NMR Acquisition: Acquire the proton NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Use tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
- ¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans will be necessary compared to ¹H NMR to obtain a clear spectrum.

Infrared (IR) Spectroscopy

- Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing a small amount of the solid sample with dry KBr powder and pressing it into a thin, transparent disk.

Alternatively, for an Attenuated Total Reflectance (ATR) accessory, place a small amount of the solid sample directly on the ATR crystal.

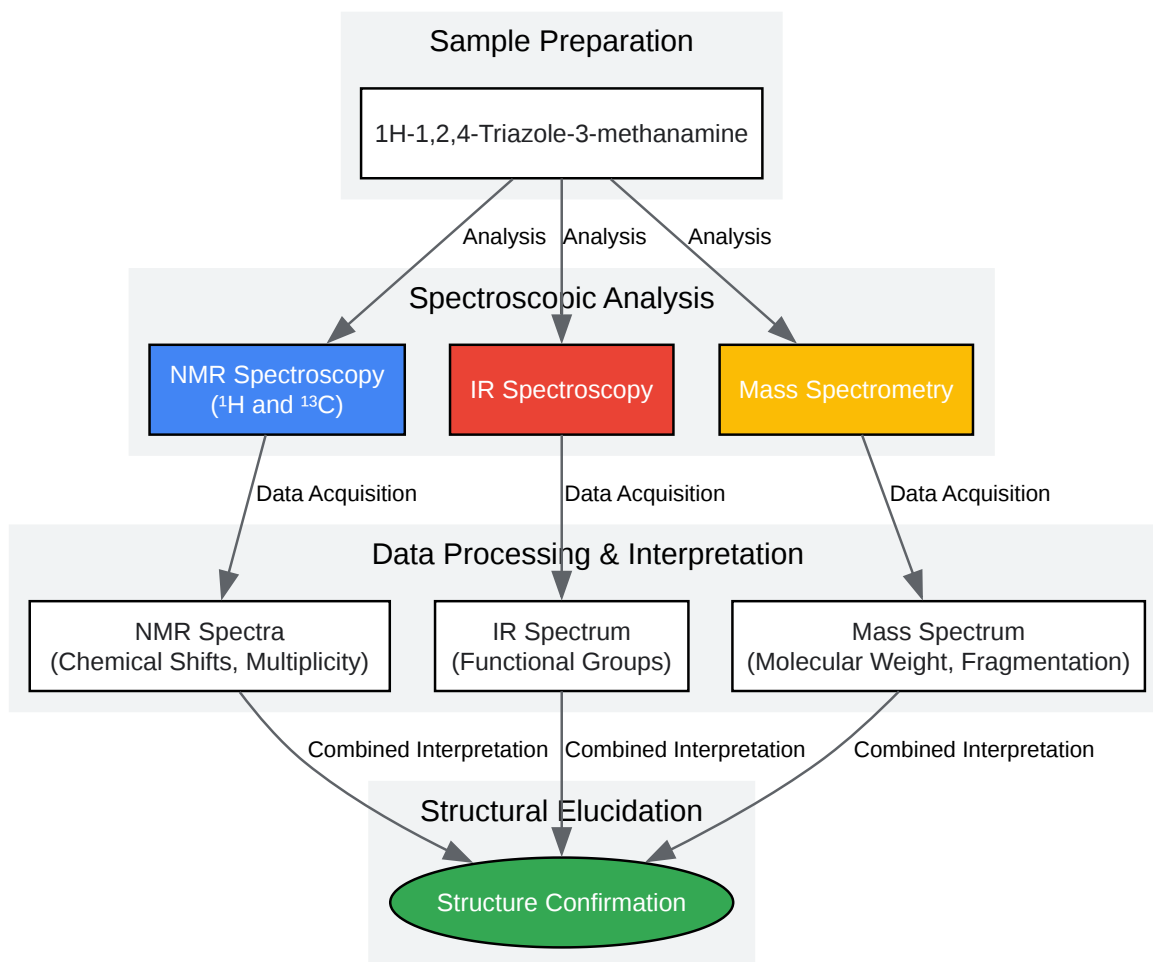
- Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
- Data Acquisition: Record the spectrum over the range of 4000 to 400 cm^{-1} . Perform a background scan of the empty sample compartment or the clean ATR crystal before scanning the sample.

Mass Spectrometry (MS)

- Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe for solid samples or after dissolving in a suitable volatile solvent for liquid injection.
- Ionization: Utilize Electron Ionization (EI) at 70 eV to generate the mass spectrum.
- Analysis: Detect the resulting ions using a mass analyzer (e.g., quadrupole or time-of-flight). The resulting mass spectrum will show the molecular ion and various fragment ions.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **1H-1,2,4-Triazole-3-methanamine**.



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Caption: Workflow for Spectroscopic Analysis.

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